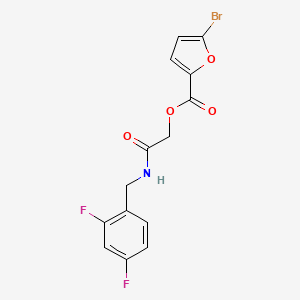
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C14H10BrF2NO4 and its molecular weight is 374.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate represents a novel entity in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C14H12BrF2N3O4
- Molecular Weight : 392.16 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The key steps include:
- Formation of the furan ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds.
- Introduction of the difluorobenzyl group : Nucleophilic substitution reactions are utilized to attach the difluorobenzyl moiety.
- Carboxylate formation : The final step often involves esterification to yield the carboxylate form.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. In vitro tests demonstrated significant antibacterial properties, particularly against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited an IC50 value indicating its potency in inhibiting bacterial growth.
| Bacterial Strain | IC50 (µM) | Comments |
|---|---|---|
| A. baumannii | 5.0 | Effective against NDM-positive |
| K. pneumoniae | 10.0 | Moderate activity |
| E. cloacae | 12.5 | Lower effectiveness |
| S. aureus | 8.0 | Significant inhibition |
Anticancer Activity
The compound has also shown promise in cancer research, with studies indicating its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell survival.
- Receptor Modulation : The compound may also modulate receptor activity linked to apoptosis and cell cycle regulation.
Case Studies
- Study on Antibacterial Efficacy
- Cancer Cell Line Testing
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-9(16)5-10(8)17/h1-5H,6-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIHLHRWUBEFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














